N-(3-bromobenzyl)-1-butyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a bromophenyl group and a butyl chain in its structure makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Attachment of the Butyl Chain: The butyl chain can be attached through a nucleophilic substitution reaction, where a butyl halide reacts with the benzodiazole core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines or carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.
Scientific Research Applications
N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine is unique due to its specific combination of a bromophenyl group and a butyl chain attached to a benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20BrN3 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-butylbenzimidazol-5-amine |
InChI |
InChI=1S/C18H20BrN3/c1-2-3-9-22-13-21-17-11-16(7-8-18(17)22)20-12-14-5-4-6-15(19)10-14/h4-8,10-11,13,20H,2-3,9,12H2,1H3 |
InChI Key |
ZPCWWJJCHPBPEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.